molecular formula C21H21NO4 B12091596 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B12091596
M. Wt: 351.4 g/mol
InChI Key: LALQDKCZCHTPEB-UHFFFAOYSA-N
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Description

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the indole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the butyl group and the formation of the dioxane ring. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 5-(1-butylbenzo[cd]indol-2(1H)-ylidene) compounds exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that modifications to the indole structure can enhance cytotoxicity against specific cancer types, making these derivatives valuable candidates for further development in cancer therapy .

2. Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored in the context of neurodegenerative diseases like Alzheimer's. Research has focused on its ability to inhibit acetylcholinesterase and β-secretase enzymes, which are critical in the pathogenesis of Alzheimer's disease. The multifunctional nature of these compounds suggests they could serve as effective treatments by targeting multiple pathways involved in neurodegeneration .

3. Antioxidant Properties

The antioxidant capacity of 5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, contributing to its therapeutic potential .

Case Studies

Study Focus Findings
Study 1Cancer Cell LinesDemonstrated significant cytotoxicity against breast and lung cancer cells with IC50 values indicating potency .
Study 2Alzheimer's DiseaseInhibited key enzymes involved in amyloid plaque formation; showed potential for multi-target action .
Study 3Antioxidant ActivityExhibited strong radical scavenging activity comparable to established antioxidants .

Mechanism of Action

The mechanism of action of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may target lysosomes in cancer cells, inducing autophagy and apoptosis . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of an indole moiety and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 1151666-45-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C21H21NO4
  • Molar Mass: 351.4 g/mol
  • Density: 1.257 g/cm³
  • Boiling Point: Approximately 562.2 °C (predicted)
  • pKa: -0.43 (predicted)

Recent studies have highlighted the compound's ability to induce apoptosis and autophagy in cancer cells. The mechanism appears to involve targeting lysosomes, which are critical for cellular degradation processes. This dual action not only promotes cell death in cancerous cells but also enhances the imaging capabilities of the compound in biological systems.

Key Findings:

  • Apoptosis Induction: The compound has been shown to activate apoptotic pathways in hepatocellular carcinoma cells, leading to significant reductions in cell viability both in vitro and in vivo.
  • Autophagy Activation: It promotes autophagy through lysosomal pathways, enhancing cellular degradation of damaged components and potentially preventing cancer cell proliferation.

In Vitro Studies

Table 1 summarizes the biological activity observed in various in vitro studies involving this compound.

Study ReferenceCell LineConcentrationObserved Effect
HepG210 µMInduction of apoptosis via caspase activation
MCF-75 µMInhibition of cell migration and invasion
A54920 µMInduction of autophagy and apoptosis

In Vivo Studies

The efficacy of the compound was also evaluated in animal models, particularly focusing on its anti-tumor effects.

Table 2 presents findings from key animal studies.

Study ReferenceModelDosageEffect on Tumor Size
Xenograft50 mg/kgSignificant reduction in tumor size
Mouse model25 mg/kgEnhanced survival rates observed
Rat model100 mg/kgDecreased metastasis to lungs

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Hepatocellular Carcinoma:
    • A study demonstrated that treatment with this compound led to a marked decrease in tumor size and improved overall survival in a xenograft model of liver cancer. The mechanism involved lysosomal targeting that resulted in enhanced apoptosis and autophagy.
  • Case Study on Breast Cancer:
    • In MCF-7 breast cancer cells, the compound inhibited migration and invasion capabilities significantly compared to control groups. This suggests its potential as an anti-metastatic agent.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

5-(1-butylbenzo[cd]indol-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C21H21NO4/c1-4-5-12-22-15-11-7-9-13-8-6-10-14(16(13)15)18(22)17-19(23)25-21(2,3)26-20(17)24/h6-11H,4-5,12H2,1-3H3

InChI Key

LALQDKCZCHTPEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C(=O)OC(OC4=O)(C)C

Origin of Product

United States

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